

Thermodynamic Properties of Gaseous Carbon Monosulfide: A Technical Guide

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Compound of Interest

Compound Name: Carbon monosulfide

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Introduction

Carbon monosulfide (CS) is a diatomic molecule and the sulfur analog of carbon monoxide. [1] While unstable in condensed phases, it exists as a gas and has been observed in various environments, from laboratory plasmas to the interstellar medium.[1][2] Its high reactivity and transient nature make the experimental determination of its thermodynamic properties challenging, yet crucial for understanding its role in chemical physics, astrophysics, and as a potential ligand in coordination chemistry. This technical guide provides a comprehensive overview of the core thermodynamic properties of gaseous **carbon monosulfide**, including its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. It further details the experimental and computational methodologies employed in determining these properties and illustrates key processes through logical diagrams.

Core Thermodynamic Properties

The thermodynamic properties of gaseous **carbon monosulfide** have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the key quantitative data.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K

Property	Symbol	Value	Units	Source(s)
Enthalpy of Formation	$\Delta_f H^\circ$	280.3 ± 4.2	kJ/mol	[3]
Entropy	S°	210.552	J/mol·K	[3]
Gibbs Free Energy of Formation	$\Delta_f G^\circ$	247.3	kJ/mol	Calculated
Heat Capacity (at constant pressure)	C_p	29.802	J/mol·K	[3]

Note on Gibbs Free Energy of Formation: The standard Gibbs free energy of formation was calculated using the equation $\Delta_f G^\circ = \Delta_f H^\circ - T\Delta S^\circ$, with $T = 298.15$ K and the values for $\Delta_f H^\circ$ and S° from the table. The standard entropy of formation ($\Delta_f S^\circ$) was calculated from the standard molar entropies of CS(g), C(s, graphite), and S(s, rhombic).

Heat Capacity

The heat capacity of gaseous **carbon monosulfide** is a function of temperature and can be calculated using the Shomate equation. The parameters for this equation are provided in Table 2, sourced from the NIST-JANAF Thermochemical Tables.[3]

The Shomate equation is expressed as: $C_p(t) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + E/t^2$ where:

- t = temperature in Kelvin / 1000
- C_p = heat capacity in J/mol·K
- A, B, C, D, and E are the Shomate parameters.

Table 2: Shomate Equation Parameters for Gaseous Carbon Monosulfide

Parameter	Value (298 K - 600 K)	Value (600 K - 6000 K)
A	21.76387	34.47721
B	24.99890	2.966255
C	-8.095581	-0.950722
D	-4.563949	0.113718
E	0.126372	-0.997482

Source: Chase, M.W., Jr., NIST-JANAF Thermochemical Tables, Fourth Edition, J. Phys. Chem. Ref. Data, Monograph 9, 1-1951 (1998).[3]

Experimental and Computational Protocols

The determination of the thermodynamic properties of a transient species like gaseous CS requires specialized techniques. Below are detailed descriptions of the key experimental and computational methodologies that have been employed.

Experimental Methodologies

1. Generation of Gaseous **Carbon Monosulfide**:

A common method for producing gaseous **carbon monosulfide** for experimental study is through a high-voltage AC discharge in carbon disulfide (CS₂) vapor.[2]

- **Apparatus:** A flow system is typically used, where CS₂ vapor at low pressure is passed through a quartz tube. Two electrodes within the tube are connected to a high-voltage AC power source.
- **Procedure:** The AC discharge provides the energy to dissociate the CS₂ molecules into CS and a sulfur radical. The resulting gas mixture, which also contains undissociated CS₂, is then rapidly passed into the measurement region of the spectrometer or other analytical instrument. To increase the purity of the CS stream, the mixture can be passed through a cold trap (e.g., at -112°C) to condense out the less volatile CS₂ and other sulfur species.[2]

2. Photoionization Mass Spectrometry (PIMS) for Enthalpy of Formation:

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and the appearance energies of fragment ions, which can be used to derive bond dissociation energies and, subsequently, enthalpies of formation. The work of Dibeler and Walker (1967) on CS₂ provided data relevant to the thermochemistry of CS.^[4]

- **Apparatus:** A photoionization mass spectrometer consists of a vacuum ultraviolet (VUV) light source (e.g., a hydrogen discharge lamp or synchrotron radiation), a monochromator to select a narrow band of wavelengths, an ionization chamber where the sample gas interacts with the VUV photons, a mass analyzer (e.g., a magnetic sector or quadrupole) to separate the ions based on their mass-to-charge ratio, and a detector to count the ions.
- **Procedure:** A beam of monochromatic VUV photons is directed into the ionization chamber containing the sample gas (in this case, the products of a CS₂ discharge). As the photon energy is scanned, the number of parent and fragment ions is recorded as a function of photon energy, generating photoionization efficiency curves. The onset of the ionization curve for CS corresponds to its ionization energy. The appearance energy of the CS⁺ fragment from the photoionization of CS₂ can be used in a thermochemical cycle to determine the bond dissociation energy of the C-S bond in CS₂, which in turn is used to calculate the enthalpy of formation of CS.

3. Microwave and Millimeter-Wave Spectroscopy for Molecular Constants:

Spectroscopic techniques, particularly in the microwave and millimeter-wave regions, are used to determine the rotational constants of molecules with high precision. These constants are directly related to the molecule's geometry and can be used in statistical mechanics calculations to determine entropy and heat capacity.

- **Apparatus:** A millimeter-wave spectrometer typically consists of a radiation source (e.g., a klystron or a solid-state Gunn diode), a waveguide to direct the radiation, an absorption cell containing the gas sample, and a detector.
- **Procedure:** Gaseous CS is produced as described above and flowed into the absorption cell. The frequency of the millimeter-wave radiation is swept, and the absorption of radiation by the sample is detected. The frequencies of the absorption lines correspond to transitions between rotational energy levels. By fitting these transition frequencies to a theoretical model, highly accurate values for the rotational constants (like Be and De) and the

internuclear distance can be obtained.[5] These spectroscopic constants are fundamental for calculating the rotational and vibrational partition functions, which are essential for determining thermodynamic properties like entropy and heat capacity.[2][5]

Computational Methodologies

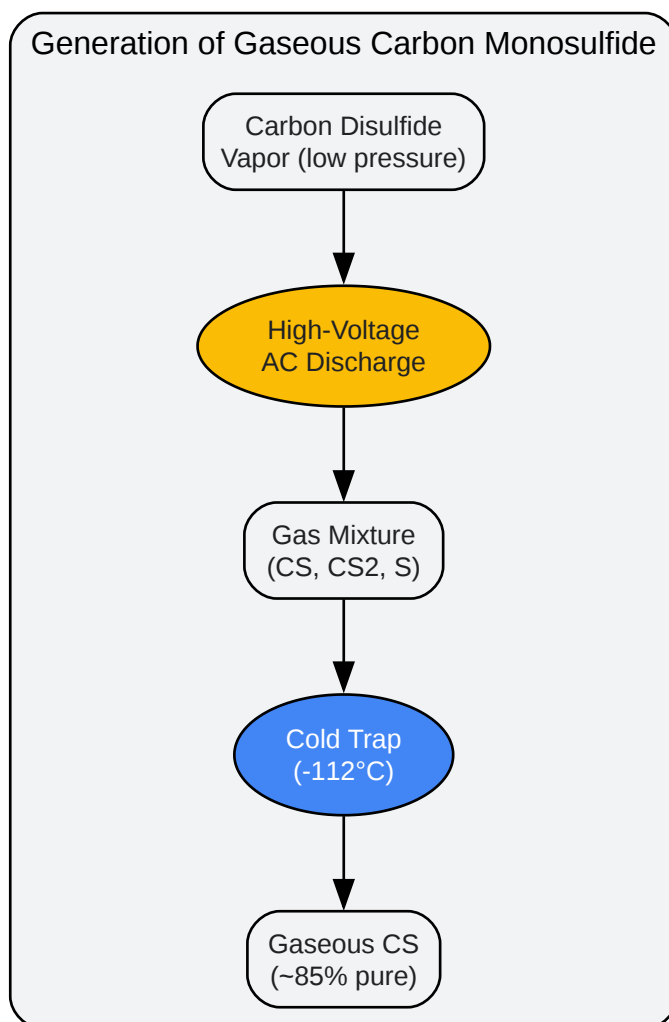
Ab Initio Calculations:

Ab initio (from first principles) quantum chemistry methods are used to solve the Schrödinger equation for a molecule to determine its electronic structure and properties, including its energy.[6][7] These methods are crucial for calculating the thermodynamic properties of species that are difficult to study experimentally.

- Procedure:
 - Selection of Method and Basis Set: A theoretical method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), or Coupled Cluster (CC), is chosen. A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also selected (e.g., 6-31G*, cc-pVTZ). The choice of method and basis set determines the accuracy and computational cost of the calculation.
 - Geometry Optimization: The geometry of the molecule (in this case, the C-S bond length) is systematically varied to find the structure with the minimum energy.
 - Frequency Calculation: At the optimized geometry, the vibrational frequencies of the molecule are calculated. These are necessary for determining the zero-point vibrational energy (ZPVE) and the vibrational contribution to the thermodynamic properties.
 - Energy Calculation: A high-accuracy single-point energy calculation is often performed at the optimized geometry using a more sophisticated method and/or a larger basis set.
 - Thermochemical Calculation: The calculated electronic energy, ZPVE, and vibrational frequencies are used in statistical mechanics formulas to compute the enthalpy, entropy, and heat capacity of the molecule at a given temperature. The enthalpy of formation can be calculated using the atomization energy method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total energy and then using the known experimental enthalpies of formation of the gaseous atoms.

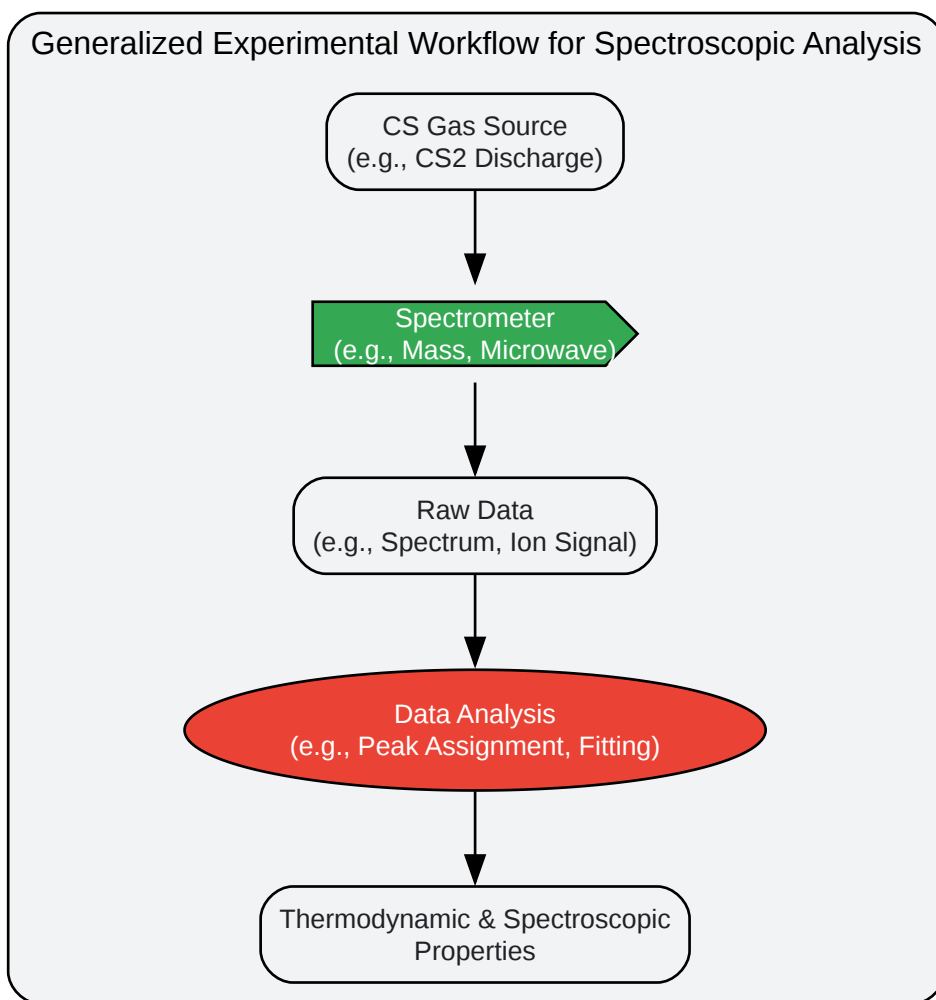
Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of gaseous **carbon monosulfide**.



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Caption: Workflow for the generation of gaseous **carbon monosulfide**.



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Caption: Generalized workflow for spectroscopic analysis of gaseous CS.

Conclusion

This technical guide has summarized the key thermodynamic properties of gaseous **carbon monosulfide** and provided an overview of the experimental and computational methods used for their determination. The transient and reactive nature of CS necessitates the use of specialized techniques, such as in-situ generation coupled with sensitive spectroscopic and mass spectrometric detection methods. Computational chemistry plays a vital and complementary role in predicting and validating these properties. The data and methodologies presented herein are essential for researchers and professionals working in fields where the chemistry of this fundamental sulfur-containing molecule is of importance.

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